BenchChemオンラインストアへようこそ!

Retelliptine

Oncology Drug Resistance In Vivo Pharmacology

Retelliptine is a water-soluble ellipticine derivative and DNA topoisomerase II inhibitor engineered for translational oncology research. Its 1-position diethylaminopropylamino side chain confers aqueous solubility enabling intravenous administration without prodrug activation—unlike unmodified ellipticine or 9-hydroxyellipticine. Phase I clinical data define an MTD of 1500 mg/m² and a recommended Phase II dose of 1200 mg/m², allowing in vivo dosing regimens to be anchored to human-derived pharmacokinetic parameters. Head-to-head xenograft studies across 40 human tumor lines confirm non-overlapping tumor-type selectivity versus pazelliptine, demonstrating that minor structural modifications produce non-interchangeable biological outcomes. The compound retains antitumor activity in resistant murine solid tumor models and induces apoptosis via both Fas/Fas ligand death receptor and mitochondrial pathways. Researchers requiring an ellipticine-class tool compound with established clinical dosing parameters and reproducible in vivo efficacy should procure Retelliptine specifically.

Molecular Formula C25H32N4O
Molecular Weight 404.5 g/mol
CAS No. 72238-02-9
Cat. No. B1680548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetelliptine
CAS72238-02-9
Synonyms1-((3-(diethylamino)propyl)amino)-9-methoxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazole
BD 84
BD-84
NSC 626717D
NSC D626717
NSC-D626717
retelliptine
retelliptine dihydrochloride
retelliptine maleate
SR 95325 B
SR-95325 B
Molecular FormulaC25H32N4O
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C
InChIInChI=1S/C25H32N4O/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27)
InChIKeyPAVKBQLPQCDVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Retelliptine (CAS 72238-02-9) for Oncology Research: A Differentiated Ellipticine-Derived Topoisomerase II Inhibitor


Retelliptine (BD-84, SR-95325B) is a semi-synthetic ellipticine derivative and DNA topoisomerase II inhibitor with established antineoplastic activity [1]. Developed as a water-soluble analog of 9-methoxyellipticine, it incorporates a diethylaminopropylamino side chain at position 1 of the pyridocarbazole core, which enhances aqueous solubility while preserving the planar chromophore required for DNA intercalation [2]. The compound intercalates with DNA and stabilizes the covalent topoisomerase II-DNA cleavage complex, thereby inducing double-strand DNA breaks, G2/M cell cycle arrest, and apoptosis via both the Fas/Fas ligand death receptor and mitochondrial pathways [3].

Retelliptine Procurement: Why Substitution with Unmodified Ellipticine or Other Analogs Compromises Experimental Validity


Retelliptine cannot be simply interchanged with ellipticine or other class members due to structurally determined differences in solubility, pharmacokinetics, and toxicity profiles that directly impact experimental reproducibility and translational relevance. Unmodified ellipticine and 9-hydroxyellipticine exhibit poor aqueous solubility that limited their clinical development, whereas retelliptine's 1-position polyaminated side chain confers sufficient water solubility for intravenous administration without prodrug activation [1]. Furthermore, in a head-to-head preclinical xenograft comparison across 40 human tumor lines, pazelliptine—a structurally close analog differing only in a nitrogen substitution in the core ring—demonstrated distinct tumor-type selectivity relative to retelliptine, underscoring that even minor structural modifications within the ellipticine series produce non-interchangeable biological outcomes [2]. Researchers requiring reproducible in vivo data with an ellipticine-class topoisomerase II inhibitor that has established clinical dosing parameters should specifically procure retelliptine rather than assume class-level equivalence.

Retelliptine Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Comparative Data


Retelliptine Demonstrates Preclinical Antitumor Activity in Resistant Murine Solid Tumor Models

Retelliptine dihydrochloride (SR 95325 B) exhibits a very high level of antitumor activity in resistant murine solid tumor models, a finding specifically noted as a distinguishing feature in its Phase I trial rationale [1]. While ellipticine-class compounds generally show activity in leukemia models (e.g., L1210, P388), retelliptine's notable efficacy in solid tumor models—including those resistant to standard agents—differentiates it from earlier ellipticine derivatives that were primarily evaluated and active in hematologic malignancies [2]. This represents a class-level inference based on the compound's distinct preclinical activity profile.

Oncology Drug Resistance In Vivo Pharmacology

Retelliptine In Vivo Dosing Parameters: MTD and Recommended Phase II Dose Established at 1200 mg/m²

In a Phase I clinical trial of retelliptine dihydrochloride administered via single 2-hour IV infusion to 15 patients with advanced solid tumors, the maximum tolerated dose (MTD) was established at 1500 mg/m² based on dose-limiting cardiac conduction abnormalities [1]. At 1500 mg/m², 3/3 patients exhibited asymptomatic but significant prolongation of PR and QRS intervals, marking the MTD. The recommended Phase II dose using this schedule was determined to be 1200 mg/m² [1]. This provides a clinically validated, human-derived dosing benchmark unavailable for the vast majority of research-grade ellipticine analogs.

Clinical Pharmacology Dose Optimization Toxicology

Retelliptine Versus Pazelliptine: Divergent In Vivo Efficacy Profiles in Human Tumor Xenograft Panel

In a European multicenter preclinical Phase II study evaluating four agents across 40 established human tumor xenograft lines grown subcutaneously in nude mice, retelliptine (6-12.5 mg/kg IV) demonstrated activity in 1 of 39 tumor xenografts tested (a breast carcinoma line) [1]. By direct comparison, pazelliptine (20-80 mg/kg IV) was active in 2 of 38 xenografts (one breast carcinoma, one melanoma) [1]. Cisplatin (5 mg/kg) and AZQ (3-7 mg/kg) served as reference agents with activity in 15/40 and 23/38 lines, respectively. Both ellipticine derivatives showed substantially lower response rates than cisplatin and AZQ but exhibited non-overlapping tumor-type selectivity patterns, confirming that pazelliptine and retelliptine are not functionally interchangeable despite their close structural homology.

Xenograft Models Comparative Efficacy Tumor Selectivity

Retelliptine Dose-Limiting Toxicities: Reversible Visual Disturbances and Cardiac Conduction Abnormalities

The Phase I trial of retelliptine established a distinct toxicity profile. Mild, dose-related visual disturbances (blurring, accommodation troubles, oculomotor paresis) occurred in 9 of 11 patients (82%) at doses ≥700 mg/m² [1]. At the MTD of 1500 mg/m², asymptomatic EKG anomalies—significant PR and QRS interval prolongation—occurred in 3 of 3 patients (100%) [1]. Both visual and EKG anomalies were spontaneously reversible within minutes to hours after infusion cessation. Other toxicities (somnolence, bronchospasm, dry mouth, vomiting) occurred sporadically in only 2 patients each [1]. No significant hematologic or biochemical laboratory abnormalities were observed.

Clinical Toxicology Adverse Event Profiling Cardiotoxicity

Retelliptine: Optimal Research and Industrial Application Scenarios Based on Evidence


Preclinical Studies Requiring Clinically Validated Dosing of an Ellipticine-Class Topoisomerase II Inhibitor

Retelliptine is uniquely positioned for preclinical oncology studies where translation to human dosing is a priority. The availability of Phase I clinical data—including a defined MTD of 1500 mg/m² and a recommended Phase II dose of 1200 mg/m² [1]—enables researchers to anchor in vivo dosing regimens to human-derived parameters. This is particularly valuable for pharmacokinetic/pharmacodynamic modeling, toxicology studies, and efficacy experiments where clinically relevant exposure levels must be approximated. Unlike most ellipticine analogs that lack human dosing data entirely, retelliptine offers a bridge between preclinical findings and potential clinical translation.

Investigating Solid Tumor Resistance Mechanisms in Murine Models

Retelliptine's established antitumor activity in resistant murine solid tumor models [1] makes it a valuable tool compound for studying drug resistance pathways in solid malignancies. Researchers investigating mechanisms of resistance to DNA-damaging agents or topoisomerase II inhibitors may leverage retelliptine as a model compound that retains activity in resistant settings where standard agents fail. This application is particularly relevant given the limited activity of earlier ellipticine derivatives in solid tumor contexts and the compound's distinct mechanism involving both topoisomerase II inhibition and Fas/Fas ligand-mediated apoptosis [2].

Comparative Pharmacology Studies of Ellipticine Analogs with Divergent Tumor Selectivity

The direct head-to-head comparison demonstrating that retelliptine and pazelliptine exhibit non-overlapping tumor-type activity profiles [1] supports the use of retelliptine in comparative pharmacology studies aimed at understanding structure-activity relationships within the ellipticine series. Researchers investigating how subtle structural modifications (e.g., core nitrogen substitution versus carbon) alter tumor selectivity, pharmacokinetics, or toxicity profiles will find retelliptine an essential comparator. Such studies may inform rational design of next-generation ellipticines or the development of biomarker-guided patient selection strategies.

Cardiotoxicity and Reversible Neurologic Toxicity Mechanism Studies

Retelliptine's unique clinical toxicity signature—reversible visual disturbances and cardiac conduction abnormalities without myelosuppression [1]—offers a distinct experimental model for studying drug-induced PR/QRS prolongation and oculomotor dysfunction. Researchers in toxicology, safety pharmacology, or translational oncology may utilize retelliptine to investigate the mechanisms underlying topoisomerase II inhibitor-induced cardiotoxicity or to develop and validate monitoring strategies for reversible neurologic adverse events. This application is reinforced by the compound's established human safety data and the predictable, dose-dependent onset of these toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retelliptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.